N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, commonly referred to as HIPDM, is a radiopharmaceutical agent used in brain imaging. [] It is designed to cross the blood-brain barrier and distribute within the brain in proportion to regional cerebral blood flow. [] HIPDM is labeled with radioactive iodine isotopes, typically Iodine-123 (123I), for detection and imaging purposes. [, , , ]
HIPDM is believed to cross the blood-brain barrier via a pH-shift mechanism, similar to other brain perfusion imaging agents like IMP (N-isopropyl-p-iodoamphetamine). [] Once in the brain, its distribution reflects regional blood flow, enabling visualization of perfusion patterns. [, ] Although the precise mechanism of retention is not fully elucidated in the abstracts, it is suggested that HIPDM might undergo intracellular trapping due to its chemical properties.
The primary application of HIPDM is in single-photon emission computed tomography (SPECT) to assess regional cerebral perfusion in humans. [, , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: